molecular formula C18H20ClNO2 B2948834 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide CAS No. 1286725-27-6

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Cat. No.: B2948834
CAS No.: 1286725-27-6
M. Wt: 317.81
InChI Key: MHOHWHGNLLUURH-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring and a complex N-alkyl substituent. Its synthesis typically involves multi-step reactions, such as the addition of arylamines to intermediates like 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide, followed by cyclization or dehydrosulfation to form heterocyclic derivatives .

Properties

IUPAC Name

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOHWHGNLLUURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-2-methyl-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-chloro-N-(2-oxo-2-methyl-4-phenylbutyl)benzamide.

    Reduction: Formation of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Sulfonamide Derivatives

Sulfonamide-based analogs like 4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide (1A) replace the benzamide’s N-alkyl group with a sulfonamide moiety. These compounds exhibit antibacterial activity by competitively inhibiting dihydropteroate synthase (DHPS), a bacterial enzyme involved in folate synthesis.

Key Difference : The sulfonamide group enhances hydrogen-bonding interactions with DHPS, whereas the hydroxyalkyl chain in the target compound may favor solubility or membrane permeability .

Pharmacologically Active Benzamides

  • Moclobemide (4-Chloro-N-(2-morpholinoethyl)benzamide): This antidepressant inhibits monoamine oxidase A (MAO-A). Its morpholinoethyl substituent facilitates interaction with the enzyme’s active site, contrasting with the hydroxy-methyl-phenylbutyl group in the target compound, which may target stress-response pathways .
  • 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide : Used in neurosteroid studies, this derivative modulates GABA receptors, demonstrating the impact of N-substituents on receptor specificity .

Benzoylthiourea Derivatives

Compounds like 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide feature thiourea linkages, altering solubility and metal-binding properties. FT-IR spectra of such derivatives confirm characteristic peaks (C=O, C=S), which differ from the hydroxy and phenyl groups in the target compound .

Crystallographic and Physicochemical Studies

  • 4-Bromo-N-(2-nitrophenyl)benzamide : Structural comparisons with bromo analogs reveal how halogen substituents influence crystal packing and stability. Nitro groups enhance π-π stacking, whereas chloro substituents may affect electronic properties .
  • N-(2-Chlorophenyl)-4-methylbenzamide : Crystallographic data highlight intermolecular hydrogen bonds involving the amide group, a feature shared with the target compound but modulated by substituent polarity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity References
4-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide Benzamide 2-Hydroxy-2-methyl-4-phenylbutyl GADD34:PP1 inhibition (proposed)
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amine 4H-1,3,5-oxadiazine Trichloromethyl, aryl Heterocyclic intermediates
4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide Sulfonamide 4-Methylphenylsulfonyl, propyl DHPS inhibition
Moclobemide Benzamide 2-Morpholinoethyl MAO-A inhibition

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Spectral Data (FT-IR/NMR) References
This compound Not reported Moderate in DMSO C=O (1680 cm⁻¹), OH (3400 cm⁻¹)
4-Bromo-N-(2-nitrophenyl)benzamide 145–147 Low in water C-Br (600 cm⁻¹), NO₂ (1520 cm⁻¹)
N-(2-Chlorophenyl)-4-methylbenzamide 132–134 Ethanol-soluble C-Cl (740 cm⁻¹), CH3 (1370 cm⁻¹)

Biological Activity

4-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features a chloro-substituted benzamide core with a hydroxy-2-methyl-4-phenylbutyl side chain. This unique structure enhances its reactivity and solubility, making it a candidate for various pharmacological applications.

Structural Feature Description
Core Structure Chloro-substituted benzamide
Side Chain Hydroxy-2-methyl-4-phenylbutyl
Molecular Formula C17H22ClN2O2
Molecular Weight 320.82 g/mol

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may lead to therapeutic effects in diseases characterized by enzyme dysregulation.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity comparable to established drugs such as isoniazid and fluconazole, indicating its potential as an alternative treatment for bacterial and fungal infections .
  • Pharmacological Applications : Its interaction with specific molecular targets suggests roles in modulating enzyme activity and receptor binding, which are crucial for drug development .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • In Vitro Screening : A study involving a series of benzamide derivatives indicated that compounds structurally similar to this compound exhibited significant activity against mycobacterial and fungal strains . The structure-activity relationship (SAR) analysis suggested that modifications to the side chain could enhance biological efficacy.
  • Lysosomal Phospholipase A2 Inhibition : Another research highlighted the inhibition of lysosomal phospholipase A2 (LPLA), which is associated with drug-induced phospholipidosis. The results indicated that compounds with similar structural motifs could modulate LPLA activity, suggesting a broader therapeutic potential .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may bind to specific receptors involved in metabolic pathways, influencing cellular responses.
  • Enzyme Modulation : By interacting with key enzymes, it may alter metabolic processes linked to disease states.

Q & A

Q. How can researchers integrate crystallographic data (e.g., Acta Cryst. reports) with molecular dynamics simulations?

  • Methodological Answer : Overlay X-ray crystal structures (e.g., CCDC entry XYZ) with MD trajectories (GROMACS/AMBER) to analyze conformational flexibility. RMSD/RMSF metrics quantify deviations in the amide backbone or phenyl ring orientations .

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